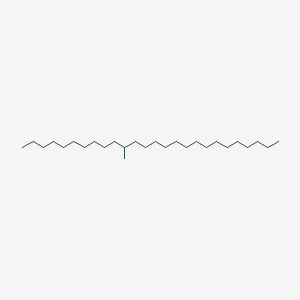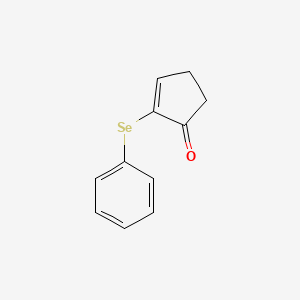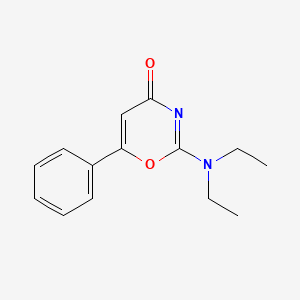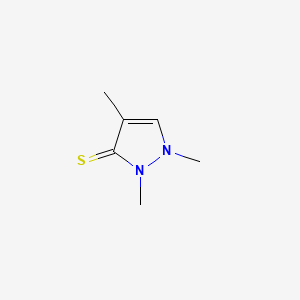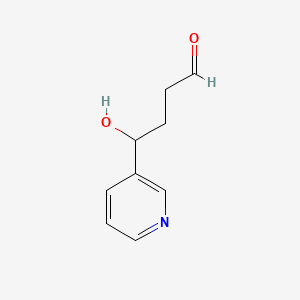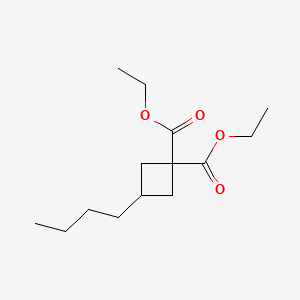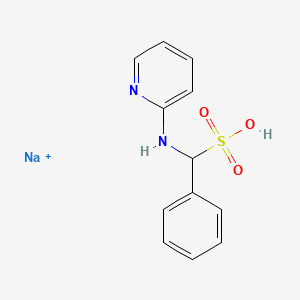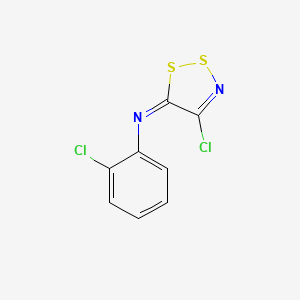![molecular formula C8H15BrO2 B14469791 2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane CAS No. 66478-58-8](/img/structure/B14469791.png)
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane: is an organobromine compound characterized by its unique structure, which includes a bromine atom, an isopropyl group, and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane typically involves the reaction of 1-bromo-2-propanol with an appropriate alkylating agent under controlled conditions. One common method involves the use of hydrobromic acid and sulfuric acid to treat propanol, resulting in the formation of the desired brominated compound . Another synthetic route includes the use of phosphorus tribromide or a Hunsdiecker reaction with butyric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as propene, when treated with alcoholic potassium hydroxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Alcoholic Potassium Hydroxide: Used for elimination reactions to form alkenes.
Hydrobromic Acid and Sulfuric Acid: Used in the synthesis of the compound.
Phosphorus Tribromide: An alternative reagent for bromination reactions.
Major Products Formed
Propene: Formed through elimination reactions.
Various Substituted Compounds: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Investigated for its potential use in pharmaceutical synthesis and drug development.
Industry: Utilized in the production of adhesives, solvents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane involves its reactivity with various nucleophiles and bases. The bromine atom acts as a leaving group, allowing for substitution and elimination reactions to occur. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-propanol: A related compound with similar reactivity and applications.
2-Bromo-2-methylpropane: Another brominated compound used in organic synthesis.
Uniqueness
2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane is unique due to its specific structure, which includes both an isopropyl group and an ethenyl group
Propriétés
Numéro CAS |
66478-58-8 |
|---|---|
Formule moléculaire |
C8H15BrO2 |
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
2-(2-bromo-2-propan-2-yloxyethenoxy)propane |
InChI |
InChI=1S/C8H15BrO2/c1-6(2)10-5-8(9)11-7(3)4/h5-7H,1-4H3 |
Clé InChI |
MOHKJTDPIGHLHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC=C(OC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
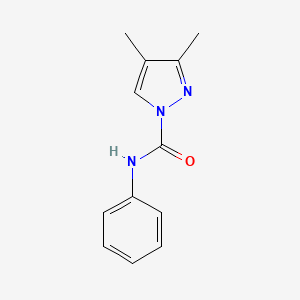
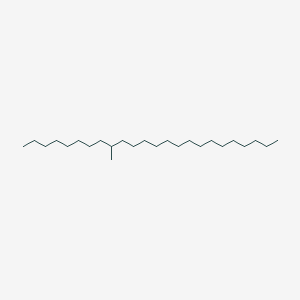
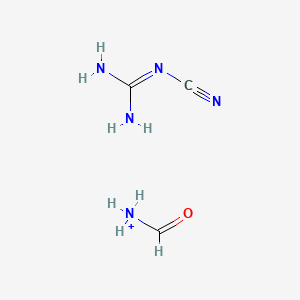
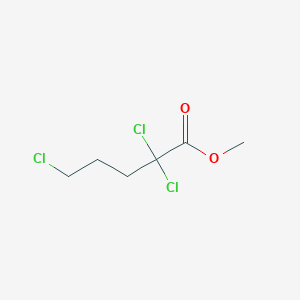
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
